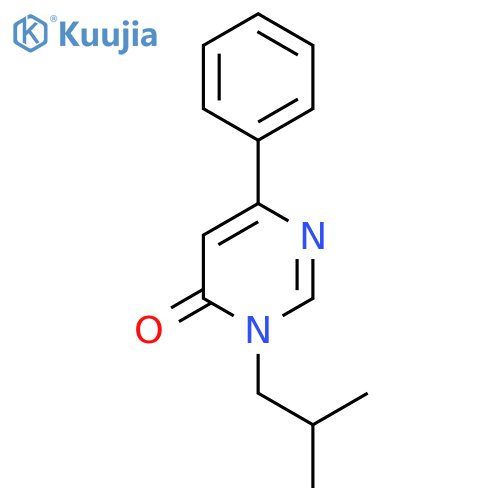Cas no 1208692-67-4 (3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one)

1208692-67-4 structure
商品名:3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one
- AKOS024514214
- 1208692-67-4
- 3-(2-methylpropyl)-6-phenylpyrimidin-4-one
- 3-isobutyl-6-phenylpyrimidin-4(3H)-one
- F5582-0449
-
- インチ: 1S/C14H16N2O/c1-11(2)9-16-10-15-13(8-14(16)17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3
- InChIKey: PLFAGQTVGJYVMK-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C(C2C=CC=CC=2)N=CN1CC(C)C
計算された属性
- せいみつぶんしりょう: 228.126
- どういたいしつりょう: 228.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5582-0449-5μmol |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-1mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-2μmol |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-2mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-5mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-3mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5582-0449-4mg |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one |
1208692-67-4 | 4mg |
$99.0 | 2023-09-09 |
3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1208692-67-4 (3-(2-methylpropyl)-6-phenyl-3,4-dihydropyrimidin-4-one) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
